Comparative Carbonic Anhydrase II (CA II) Inhibition: 3-Amino vs. 2-Amino vs. 4-Amino Benzenesulfonamide
Against the physiologically relevant human carbonic anhydrase II (hCA II) isoform, 3-aminobenzenesulfonamide (metanilamide) exhibits an inhibition constant (Ki) of 240-295 nM [1]. This potency is 2.8-fold greater than that of 2-aminobenzenesulfonamide (orthanilamide), which has a reported Ki of 675 nM against a related CA isoform [2]. While a direct head-to-head Ki for 4-aminobenzenesulfonamide (sulfanilamide) against human CA II under identical conditions was not identified in this search, its Ki against a delta-class CA is 181 nM [3], indicating a different isoform selectivity profile.
| Evidence Dimension | Carbonic Anhydrase II (CA II) Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 240-295 nM (hCA II) |
| Comparator Or Baseline | 2-Aminobenzenesulfonamide (Orthanilamide): Ki = 675 nM (Stylophora pistillata CA2). 4-Aminobenzenesulfonamide (Sulfanilamide): Ki = 181 nM (Thalassiosira weissflogii delta-CA) |
| Quantified Difference | 3-amino is 2.8-fold more potent than 2-amino (295 nM vs 675 nM). |
| Conditions | Human recombinant CA II, CO2 hydration stopped-flow assay, pH 8.3, 15 min preincubation. |
Why This Matters
For researchers designing CA inhibitors, the 2.8-fold difference in potency between 3-amino and 2-amino isomers is significant for structure-activity relationship (SAR) studies and may influence the choice of scaffold for lead optimization.
- [1] BindingDB. (2025). BDBM50079047: 3-Aminobenzenesulfonamide - Human Carbonic Anhydrase 2 Ki Data. View Source
- [2] BindingDB. (2025). BDBM10855: 2-Aminobenzenesulfonamide - Stylophora pistillata Carbonic Anhydrase 2 Ki Data. View Source
- [3] BindingDB. (2025). BDBM10857: 4-Aminobenzenesulfonamide - Thalassiosira weissflogii delta-CA Ki Data. View Source
